molecular formula C17H19N5 B1192852 IRAK inhibitor 1 CAS No. 1042224-63-4

IRAK inhibitor 1

Numéro de catalogue: B1192852
Numéro CAS: 1042224-63-4
Poids moléculaire: 293.4 g/mol
Clé InChI: HUYUPQNBDBTPQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur 1 de la kinase associée au récepteur de l'interleukine subit diverses réactions chimiques, notamment :

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les conditions réactionnelles impliquent souvent des températures contrôlées, des ajustements du pH et l'utilisation d'atmosphères inertes pour prévenir les réactions secondaires indésirables.

Principaux produits

Les principaux produits formés à partir de ces réactions sont généralement des versions modifiées de l'inhibiteur d'origine, avec des activités biologiques améliorées ou modifiées. Ces dérivés sont souvent testés pour leur efficacité à inhiber la kinase 1 associée au récepteur de l'interleukine et d'autres kinases apparentées .

Applications De Recherche Scientifique

Hematologic Malignancies

IRAK1 has been implicated in several hematologic cancers, including acute myeloid leukemia (AML), T-cell acute lymphoblastic leukemia (T-ALL), and diffuse large B-cell lymphoma (DLBCL). Here are some notable findings:

  • Acute Myeloid Leukemia (AML) :
    • Preclinical Evidence : The multikinase inhibitor pacritinib, which inhibits IRAK1, demonstrated antiproliferative effects on primary AML cells. Studies indicated that pacritinib's action is primarily due to its effect on IRAK1 rather than JAK2 or FLT3 pathways .
    • Clinical Evidence : In a phase 1/2 study, 43% of patients with AML treated with pacritinib showed clinical benefit, suggesting that IRAK1 inhibition could be a viable therapeutic strategy .
  • T-cell Acute Lymphoblastic Leukemia (T-ALL) :
    • Experimental Systems : In T-ALL models, inhibition of both IRAK1 and IRAK4 led to decreased tumor burden and prolonged survival when combined with other agents like Bcl-2 inhibitors .
  • Diffuse Large B-cell Lymphoma (DLBCL) :
    • Subtypes : The activated B-cell-like subtype of DLBCL is particularly dependent on IRAK signaling for survival. Selective inhibitors have shown cytotoxic effects on these cancer cells, indicating that targeting IRAK1 may enhance treatment outcomes .

Solid Tumors

IRAK1 is also relevant in solid tumors such as breast cancer, where its overexpression correlates with aggressive disease. Inhibition of IRAK1 can disrupt the tumor microenvironment and enhance the efficacy of existing therapies.

Inflammatory Diseases

The role of IRAK1 extends beyond oncology into various inflammatory conditions:

  • Myelodysplastic Syndromes (MDS) :
    • Clinical Trials : Recent trials have explored the use of IRAK inhibitors for low-risk MDS, aiming to reduce inflammation and improve patient outcomes .
  • Fibrotic Diseases :
    • Preclinical studies have suggested that targeting IRAK1 may ameliorate fibrosis by modulating inflammatory responses .

Table: Summary of Findings on IRAK Inhibitor Applications

Disease TypeStudy FocusKey Findings
Acute Myeloid LeukemiaPacritinib efficacyAntiproliferative effects observed; clinical benefit in 43% of patients treated .
T-cell Acute Lymphoblastic LeukemiaCombination therapiesEnhanced survival when combined with Bcl-2 inhibitors .
Diffuse Large B-cell LymphomaSelective inhibition impacts survivalCytotoxic effects observed in activated B-cell-like subtype; synergy with other treatments noted .
Myelodysplastic SyndromesPhase 1b trialPotential to decrease inflammation and improve outcomes in low-risk patients .

Activité Biologique

Interleukin-1 receptor-associated kinase (IRAK) inhibitors, particularly IRAK inhibitor 1, have gained attention for their potential therapeutic applications in various inflammatory and neoplastic conditions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and its role in different disease contexts.

Overview of IRAK Kinases

IRAKs are critical signaling intermediates in the immune response, particularly in pathways activated by interleukin-1 (IL-1) and Toll-like receptors (TLRs). The family includes IRAK1, IRAK2, IRAK3, and IRAK4, with IRAK1 being a key player in mediating pro-inflammatory responses. Upon stimulation by IL-1 or TLR ligands, IRAK kinases undergo phosphorylation and activation, leading to downstream signaling that promotes the expression of inflammatory cytokines such as TNF-α and IL-6 .

This compound functions by selectively inhibiting the kinase activity of IRAK1. This inhibition disrupts the signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), both of which are crucial for inflammatory responses. The selective inhibition allows for a reduction in pro-inflammatory cytokine production without significantly affecting other kinases involved in cellular signaling .

Key Mechanisms

  • Selective Inhibition : this compound demonstrates high selectivity for IRAK1 over other kinases, such as IRAK4 and TAK1. For instance, studies show that this compound has an IC50 of approximately 6 nM for IRAK1 compared to 177 nM for IRAK4 .
  • Impact on Cytokine Production : In vitro studies indicate that treatment with this compound leads to a significant decrease in levels of inflammatory cytokines such as IL-17A, IL-2, and IL-6 in human primary mononuclear cells .

Efficacy in Clinical Studies

Recent clinical trials have explored the efficacy of IRAK inhibitors in various diseases, particularly hematologic malignancies and inflammatory disorders.

Case Studies

  • Pacritinib : Originally developed as a JAK2/FLT3 inhibitor, pacritinib was found to also inhibit IRAK1 effectively. In phase 3 trials for myelofibrosis, pacritinib demonstrated significant reductions in splenomegaly and associated symptoms with manageable safety profiles .
  • R289 : A dual inhibitor targeting both IRAK1 and IRAK4 showed promise in patients with relapsed/refractory hematologic malignancies. This approach aims to maximize suppression of inflammation and leukemic stem cell function .

Research Findings

Research has indicated that targeting IRAK kinases can have profound effects on disease outcomes:

Study Findings Disease Context
Wang et al. (2020)Demonstrated that inhibition of IRAK1 leads to reduced NLRP3 inflammasome activity and lower IL-1β productionHematologic malignancies
Scarneo et al. (2020)Found that selective inhibition of IRAK1 with pacritinib reduced inflammation markers in AML cellsAcute Myeloid Leukemia
Hatcher et al. (2024)Developed JH-X-119-01, a covalent inhibitor with high potency against IRAK1; showed enhanced cytotoxicity in DLBCL cell linesDiffuse Large B-cell Lymphoma

Propriétés

IUPAC Name

6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYUPQNBDBTPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659159
Record name 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042224-63-4
Record name 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.